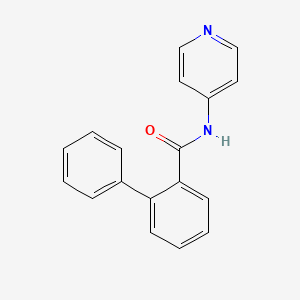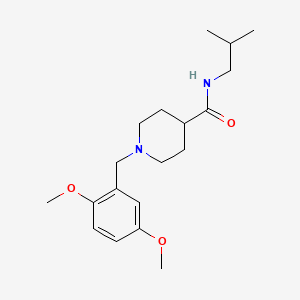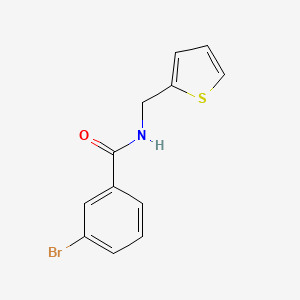
N-4-pyridinyl-2-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-4-pyridinyl-2-biphenylcarboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including gene expression, cell differentiation, and apoptosis. In
Mechanism of Action
N-4-pyridinyl-2-biphenylcarboxamide acts as a potent inhibitor of this compound, a serine/threonine kinase that plays a crucial role in various cellular processes. This compound is involved in the regulation of gene expression, cell differentiation, and apoptosis, and its dysregulation has been implicated in various diseases, including cancer, Alzheimer's disease, and diabetes. By inhibiting this compound, this compound can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. The compound has been shown to inhibit this compound activity in a dose-dependent manner, with an IC50 value in the nanomolar range. Inhibition of this compound by this compound has been shown to have various downstream effects, including the regulation of glycogen synthesis, insulin signaling, and cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-4-pyridinyl-2-biphenylcarboxamide is its potency as a this compound inhibitor, making it a valuable tool for studying the role of this compound in various cellular processes. The compound's selectivity for this compound over other kinases is also a significant advantage, as it minimizes off-target effects. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for the study of N-4-pyridinyl-2-biphenylcarboxamide. One potential area of research is the development of more potent and selective this compound inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to elucidate the compound's mechanism of action and downstream effects on cellular processes.
Synthesis Methods
The synthesis of N-4-pyridinyl-2-biphenylcarboxamide involves the reaction of 4-chloro-2-biphenylcarboxylic acid with 4-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis method is reported to be around 50-60%, and the purity of the compound is usually above 95%.
Scientific Research Applications
N-4-pyridinyl-2-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. The compound's ability to inhibit this compound has been shown to have a significant impact on the regulation of various cellular processes, making it a promising target for drug development.
properties
IUPAC Name |
2-phenyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(20-15-10-12-19-13-11-15)17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-13H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYVAELAJBBLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B5879992.png)
![2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)
![2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)


![2-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5880024.png)
![4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5880039.png)
![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)
